5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C4H4N2O4 . It is a type of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various methods. One approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo various chemical reactions. For example, they can be transformed into pyrimidino[4,5-d][1,3]oxazines through a reaction with carboxylic acid chlorides . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its melting point can be determined using thermal analysis, while its solubility can be assessed using solubility tests .Scientific Research Applications
Synthesis and Structural Analysis
A study by Ashraf et al. (2019) focuses on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This work involved spectral techniques like NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis. The electronic structures were explored through DFT and TD-DFT computations, offering insights into the molecular electrostatic potential and interactions among different orbitals (Ashraf et al., 2019).
Chemical Reactivity and Interaction Studies
Dixit et al. (2011) described the synthesis of barbiturate derivatives, including a complex with 5-hydroxy-hydurilic acid, and their interactions with DNA. Their findings shed light on the cytotoxic activity against T-cell lymphoma, providing a potential pathway for therapeutic applications. The study combines X-ray crystallography with physicochemical and electrochemical studies to evaluate the compounds' ability to cleave plasmid DNA and their significant cytotoxic activity (Dixit et al., 2011).
Novel Synthesis Methods and Biological Activities
Tang et al. (2015) explored the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. This research aimed to observe changes in biological activity after N-3 hydroxylation, indicating a methodology that can be applied for the synthesis of compounds with potential anti-HIV activities. The synthesized compound exhibited both anti-HIV reverse transcriptase and integrase activities, suggesting a unique approach to developing new antiviral agents (Tang et al., 2015).
Photolysis and Radical Reactivity
Zhang and Wang (2004) conducted a study on the independent generation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical and its reactivity in dinucleoside monophosphates. This research is pivotal in understanding the effects of hydroxyl radicals on pyrimidine bases, contributing to the broader field of reactive oxygen species' impact on DNA and potential implications for oxidative stress and DNA damage mechanisms (Zhang & Wang, 2004).
Natural Compound Isolation and Analysis
Staubmann et al. (1999) isolated a complex of 5-hydroxypyrrolidin-2-one and pyrimidine-2,4-dione from Jatropha curcas, using extraction and chromatographic techniques. This work contributes to the understanding of natural compounds' chemical diversity, providing a foundation for further studies on their potential applications in pharmaceuticals and bioactive substances (Staubmann et al., 1999).
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific structure and the biological target they interact with. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
Properties
IUPAC Name |
1,3,6-trimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-11-8-6(7(5)14)9(15)13(3)10(16)12(8)2/h4H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBABMZLSLCSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C1=O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.